molecular formula C11H8BrFN2O B2772077 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one CAS No. 1822826-95-8

6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one

Cat. No.: B2772077
CAS No.: 1822826-95-8
M. Wt: 283.1
InChI Key: VIBLQAGWNVYBAE-UHFFFAOYSA-N
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Description

6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C11H8BrFN2O and its molecular weight is 283.1. The purity is usually 95%.
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Scientific Research Applications

Copper-Catalyzed Aerobic Dehydrogenation

A study by Liang et al. (2013) described a copper-catalyzed aerobic dehydrogenation process to synthesize pyridazin-3(2H)-ones from 4,5-dihydropyridazin-3(2H)-ones. This method showcases the tolerance of various functional groups and its application in preparing N-substituted 6-phenylpyridazinone compounds, including those containing fluorine, which might be structurally related to "6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one" (Liang et al., 2013).

Synthesis and Crystal Structure Analysis

Jing and Img (2003) reported on the synthesis and crystal structure analysis of complexes derived from bromo-fluorobenzyl pyridinium and pyrazinium salts. Although the study focuses on a slightly different compound, it provides valuable insights into the structural aspects and intermolecular interactions of bromo-fluorobenzyl derivatives, which could be relevant for understanding the properties of "this compound" (Jing & Img, 2003).

Corrosion Inhibition Studies

Research by Kalai et al. (2020) explored the corrosion inhibition performance of pyridazinone derivatives for mild steel in acidic solutions. This study highlights the potential application of such compounds in protecting materials from corrosion, which might extend to derivatives like "this compound" (Kalai et al., 2020).

Synthesis, Spectroscopy, and Molecular Docking

Another study by Kalai et al. (2020) presented the synthesis, spectroscopic characterization, and molecular docking investigations of a novel pyridazin-3(2H)-one derivative. This research illustrates the compound's stability and potential therapeutic applications, which could be relevant for similar derivatives (Kalai et al., 2020).

Properties

IUPAC Name

6-bromo-2-[(3-fluorophenyl)methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O/c12-10-4-5-11(16)15(14-10)7-8-2-1-3-9(13)6-8/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBLQAGWNVYBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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